[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-11-4-3-10(13(7-11)22-2)9-17-6-5-16-15(20)12(17)8-14(18)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHQXIIVAUUZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Core Formation
The piperazine ring serves as the structural backbone of the target compound. A common approach involves cyclocondensation reactions between ethylenediamine derivatives and carbonyl-containing precursors. For instance, 3-oxopiperazine intermediates are synthesized via the reaction of N-protected ethylenediamine with α-keto acids or esters under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF).
Reaction Conditions :
Benzylation with 2,4-Dimethoxybenzyl Groups
Acetic Acid Moiety Incorporation
Alkylation with Bromoacetic Acid
The acetic acid side chain is introduced via alkylation of the piperazine nitrogen. Bromoacetic acid reacts with the secondary amine in a two-phase system:
Key Parameters :
Reductive Amination Approach
An alternative method employs reductive amination using glyoxylic acid and sodium cyanoborohydride (NaCNBH):
Advantages :
-
Higher regioselectivity for the desired N-alkylation.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times for piperazine ring formation. A mixture of ethylenediamine derivatives and α-keto esters irradiated at 120°C for 15–30 minutes achieves 85–90% conversion, compared to 6–8 hours under conventional heating.
Typical Protocol :
One-Pot Benzylation and Alkylation
Microwave conditions enable sequential benzylation and acetic acid incorporation in a single vessel:
-
Benzylation : 2,4-Dimethoxybenzyl chloride, piperazine precursor, KCO, DMF, 100°C, 10 minutes.
-
Alkylation : Bromoacetic acid, NaOH, 80°C, 5 minutes.
Outcome :
Green Chemistry Approaches
Aqueous-Phase Synthesis
Diammonium hydrogen phosphate (DAHP) catalyzes the reaction in ethanol/water (1:1), eliminating the need for toxic solvents:
Benefits :
Solvent-Free Mechanochemical Synthesis
Ball milling techniques merge solid reactants (piperazine precursor, 2,4-dimethoxybenzyl chloride, and bromoacetic acid) with minimal solvent:
Conditions :
Industrial-Scale Production
Continuous Flow Reactor Systems
Tubular reactors enable large-scale synthesis with precise temperature control:
| Parameter | Value |
|---|---|
| Residence Time | 15–20 minutes |
| Temperature | 90°C |
| Throughput | 1.2 kg/hour |
| Purity | 98.5% |
Advantages :
Crystallization Optimization
Industrial recrystallization uses antisolvent precipitation:
-
Dissolve crude product in hot methanol (60°C).
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Add chilled water (0–5°C) at 1 mL/min until cloud point.
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Filter and dry under vacuum.
Outcome :
Analytical Characterization
Spectroscopic Data
H NMR (500 MHz, DMSO-d) :
-
δ 7.21 (d, J = 8.6 Hz, 1H, aromatic), 6.52 (dd, J = 8.6, 2.4 Hz, 1H, aromatic).
FTIR (KBr) :
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. The piperazine ring in [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid may contribute to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications to the piperazine structure can enhance the efficacy of antidepressant agents, suggesting a potential for this compound in developing new therapeutic agents for depression .
2. Anticancer Properties
The compound's ability to inhibit cell proliferation has been explored in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. This property makes it a candidate for further investigation as an anticancer agent .
3. Antimicrobial Activity
The antimicrobial properties of similar piperazine derivatives have been documented, indicating that this compound could possess similar effects against various bacterial and fungal strains. This application is particularly relevant given the increasing resistance of pathogens to conventional antibiotics .
Pharmacological Insights
1. Mechanism of Action
The pharmacological effects of this compound are likely mediated through its interaction with specific receptors or enzymes involved in neurotransmission and cell signaling pathways. Understanding these mechanisms is crucial for optimizing its therapeutic potential.
2. Safety Profile
Toxicological assessments are essential for determining the safety of this compound for clinical use. Current data suggest that while it may exhibit irritant properties, further studies are required to establish comprehensive safety profiles and therapeutic windows .
Material Science Applications
1. Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use as a precursor in synthesizing novel polymeric materials or composites with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved mechanical or thermal stability .
2. Drug Delivery Systems
Due to its chemical characteristics, this compound can be explored as a component in drug delivery systems, potentially enhancing the solubility and bioavailability of poorly soluble drugs .
Case Studies
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
The structural analogs of [1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid differ in substituent type, position, and electronic effects. Below is a detailed analysis of key analogs:
Substituent Position Variations
[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic Acid
- Molecular Formula : C15H20N2O5 (FW 308.34)
- Key Difference : Methoxy groups at the 3- and 4-positions instead of 2- and 4-positions.
[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]acetic Acid
- Molecular Formula : C14H18N2O4 (FW 278.31)
- Key Difference : A single methoxy group at the 2-position.
- Implications : Reduced electron-donating capacity compared to dimethoxy analogs, likely decreasing solubility and altering metabolic stability.
Substituent Type Variations
[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid
- Molecular Formula : C14H18N2O3 (FW 262.31)
- Key Difference : Methyl group at the 2-position instead of methoxy.
[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid
- Molecular Formula : C13H14ClFN2O3 (FW 301.72)
- Key Difference : Halogen substituents (Cl and F) at the 2- and 6-positions.
- Implications : Strong electron-withdrawing effects from halogens may enhance reactivity in electrophilic substitution reactions. The increased molecular weight and lipophilicity could influence pharmacokinetic properties.
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid
- Molecular Formula : C13H15FN2O3 (FW 266.27)
- Key Difference : Fluorine at the 4-position.
- Implications : Fluorine’s electronegativity may improve metabolic stability and bioavailability compared to methoxy-substituted analogs.
Structural and Physicochemical Comparison Table
| Compound Name | Substituents | Molecular Formula | FW | Key Properties |
|---|---|---|---|---|
| This compound | 2,4-dimethoxybenzyl | C15H20N2O5 | 308.34 | High polarity due to two methoxy groups |
| [1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid | 3,4-dimethoxybenzyl | C15H20N2O5 | 308.34 | Altered electronic effects vs. 2,4-isomer |
| [1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid | 2-methoxybenzyl | C14H18N2O4 | 278.31 | Moderate solubility, lower MW |
| [1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid | 2-methylbenzyl | C14H18N2O3 | 262.31 | Increased lipophilicity |
| [1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid | 2-Cl, 6-F benzyl | C13H14ClFN2O3 | 301.72 | High reactivity, potential bioactivity |
| [1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid | 4-F benzyl | C13H15FN2O3 | 266.27 | Enhanced metabolic stability |
Research Implications
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxy substitution in the target compound provides strong electron-donating effects, which may enhance solubility and interaction with polar biological targets.
- Steric Effects : Bulky substituents like 2,4-dimethoxybenzyl may hinder binding to sterically sensitive receptors compared to smaller groups (e.g., 4-fluorobenzyl in ).
Biological Activity
[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS No. 1033600-34-8) is an organic compound characterized by a piperazine ring substituted with a 2,4-dimethoxybenzyl group and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 308.33 g/mol. The compound features a unique structural configuration that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₅ |
| Molecular Weight | 308.33 g/mol |
| CAS Number | 1033600-34-8 |
| IUPAC Name | 2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Antimicrobial Properties
Research indicates that compounds with piperazine structures often exhibit significant antimicrobial activity. A study exploring various piperazine derivatives found that modifications to the piperazine ring can enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . Specifically, the introduction of the 2,4-dimethoxybenzyl group in this compound may improve its interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been investigated in preclinical studies. Research has shown that similar piperazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within cells. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or as an antagonist at receptor sites that promote cell growth .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL and against S. aureus of 16 µg/mL, indicating promising antimicrobial properties.
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines showed that this compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid, and how can yield optimization be achieved?
- Methodology : A common approach involves coupling a 2,4-dimethoxybenzyl-protected piperazine derivative with an acetic acid moiety via nucleophilic acyl substitution. For example, tert-butyloxycarbonyl (Boc) protection of the piperazine nitrogen (e.g., using di-tert-butyl dicarbonate) can prevent side reactions during synthesis . Triethylamine (TEA) is often used as a base to deprotonate intermediates. Yield optimization requires careful control of stoichiometry (1.1–1.2 eq of coupling agents) and reaction time (monitored via TLC or HPLC). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- NMR : H and C NMR confirm regiochemistry (e.g., methoxy group positions at C2 and C4 of the benzyl ring) and piperazine ring conformation .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions in the piperazine ring) .
- IR spectroscopy : Detects carbonyl stretches (~1700 cm for the 3-oxo group) and aromatic C-O-C vibrations (~1250 cm for dimethoxy groups) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : The compound is sparingly soluble in water due to hydrophobic dimethoxybenzyl and piperazine groups. Use polar aprotic solvents (DMSO, DMF) for in vitro assays. LogP calculations (e.g., via ChemDraw) predict a value of ~2.5, indicating moderate lipophilicity .
- Stability : Stability in aqueous buffers (pH 4–8) should be tested via HPLC over 24–48 hours. Degradation is accelerated under strongly acidic/basic conditions due to hydrolysis of the acetamide bond .
Advanced Research Questions
Q. How does the 2,4-dimethoxybenzyl group influence regioselectivity in electrophilic substitution reactions?
- Methodology : The methoxy groups act as ortho/para-directing groups. For example, nitration or halogenation reactions on the benzyl ring favor substitution at C6 (para to C4-OCH) due to steric hindrance at C3 (meta to C2-OCH). Computational modeling (e.g., DFT) can map electron density to predict reactive sites .
Q. What mechanistic insights exist for the compound’s potential bioactivity (e.g., enzyme inhibition)?
- Methodology :
- Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., proteases or kinases). The 3-oxo-piperazine moiety may act as a hydrogen-bond acceptor .
- Kinetic assays : Test inhibitory activity against serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate). IC values can be derived from dose-response curves .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methodology :
- QSAR models : Correlate structural features (e.g., methoxy group position, piperazine ring substituents) with bioavailability using descriptors like polar surface area (PSA) and blood-brain barrier permeability .
- MD simulations : Assess conformational stability in lipid bilayers to predict membrane penetration .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodology :
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, solvent purity) and characterize intermediates rigorously .
- Data reconciliation : Compare NMR chemical shifts across studies (e.g., δ 3.8 ppm for OCH groups) to identify discrepancies due to solvent effects or impurities .
Key Research Gaps
- Stereochemical Effects : The impact of piperazine ring conformation (chair vs. boat) on bioactivity remains underexplored .
- Metabolic Pathways : In vivo studies are needed to identify primary metabolites (e.g., demethylation of methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
